2-(piperidin-4-yl)-1H-indole hydrochloride

Nociceptin opioid receptor GPCR pharmacology Structure-activity relationship

2-(Piperidin-4-yl)-1H-indole hydrochloride (CAS 1803600-40-9) is a heterocyclic building block featuring a piperidine moiety linked to the 2-position of an indole core, with molecular formula C₁₃H₁₇ClN₂ and molecular weight 236.74 g/mol. This compound is commercially available as the hydrochloride salt, typically supplied at ≥95% purity for research applications.

Molecular Formula C13H17ClN2
Molecular Weight 236.74
CAS No. 1803600-40-9
Cat. No. B3048727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-4-yl)-1H-indole hydrochloride
CAS1803600-40-9
Molecular FormulaC13H17ClN2
Molecular Weight236.74
Structural Identifiers
SMILESC1CNCCC1C2=CC3=CC=CC=C3N2.Cl
InChIInChI=1S/C13H16N2.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14-15H,5-8H2;1H
InChIKeyQAGVRUYMCZIJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-yl)-1H-indole hydrochloride (CAS 1803600-40-9) Procurement Guide | Chemical Identity & Core Specifications


2-(Piperidin-4-yl)-1H-indole hydrochloride (CAS 1803600-40-9) is a heterocyclic building block featuring a piperidine moiety linked to the 2-position of an indole core, with molecular formula C₁₃H₁₇ClN₂ and molecular weight 236.74 g/mol . This compound is commercially available as the hydrochloride salt, typically supplied at ≥95% purity for research applications . Its structural configuration—specifically the 2-position attachment of the piperidine ring to the indole scaffold—distinguishes it from positional isomers such as 3-(piperidin-4-yl)-1H-indole and N-piperidinyl indole derivatives, conferring distinct reactivity patterns and biological interaction profiles relevant to medicinal chemistry and chemical biology investigations .

Why 2-(Piperidin-4-yl)-1H-indole hydrochloride Cannot Be Replaced by Generic Piperidinyl-Indole Analogs


Substitution of 2-(piperidin-4-yl)-1H-indole hydrochloride with other piperidinyl-indole positional isomers or N-substituted derivatives is not scientifically justifiable due to documented structure-activity relationship (SAR) divergence. Systematic studies demonstrate that the position of piperidine attachment on the indole ring (2-position vs. 3-position) fundamentally alters intrinsic activity at G-protein coupled receptors, with 2-substituted N-piperidinyl indoles exhibiting NOP full agonism while 3-substituted analogs function as NOP partial agonists [1]. Additionally, the 3-piperidin-4-yl-1H-indole scaffold shows intolerance to most N-piperidinyl modifications in antimalarial SAR studies [2]. Furthermore, piperidine-4-yl-1H-indoles display species-dependent CCR3 antagonist selectivity that varies with indole substitution patterns [3]. These documented SAR differences confirm that positional isomers cannot be treated as interchangeable, and procurement decisions must be guided by specific substitution requirements.

Quantitative Differentiation Evidence for 2-(Piperidin-4-yl)-1H-indole hydrochloride vs. Closest Analogs


2-Position vs. 3-Position Substitution: Differential NOP Receptor Agonist Efficacy

In a direct class-level comparison of substituted N-piperidinyl indole pharmacophores, 2-substituted N-piperidinyl indoles exhibit improved potency at the NOP receptor and function as NOP full agonists, in contrast to 3-substituted N-piperidinyl indoles which act as NOP partial agonists [1]. This difference in intrinsic efficacy stems from 2-substitution versus 3-substitution on the indole moiety affecting opioid receptor selectivity and functional profiles, as rationalized by molecular docking studies in active-state NOP homology models [1].

Nociceptin opioid receptor GPCR pharmacology Structure-activity relationship

CCR3 Antagonist Species Selectivity: Piperidine-4-yl-1H-Indole Scaffold Rodent vs. Human Receptor Potency Divergence

Rodent selectivity data for piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists, demonstrate that attachment of an acidic moiety to the 1-position of the indole reduces hERG channel inhibition but worsens potency on rat and mouse receptors [1]. This species-dependent pharmacology presents a critical differentiation point: researchers must verify receptor species alignment with experimental models when selecting piperidinyl-indole CCR3 antagonists [1].

CCR3 antagonist Chemokine receptor Species selectivity

3-Piperidin-4-yl-1H-Indole Antimalarial SAR: Scaffold Intolerance to N-Piperidinyl Modifications

Structure-activity relationship studies on the 3-piperidin-4-yl-1H-indole scaffold against Plasmodium falciparum reveal that this chemotype is intolerant to most N-piperidinyl modifications [1]. Among 38 synthesized derivatives, only a single compound (10d) demonstrated lead-like properties with EC₅₀ values of approximately 3 μM against drug-resistant and chloroquine-sensitive P. falciparum strains, while maintaining parasite selectivity and no cross-resistance with chloroquine [1].

Antimalarial Plasmodium falciparum Drug lead optimization

Synthetic Utility as 5-HT₇ Receptor Antagonist Building Block

2-(Piperidin-4-yl)-1H-indole serves as a key research chemical intermediate in the synthesis of novel 5-HT₇ receptor antagonists, including SB-656104-A . Binding data for structurally related indole-piperidine compounds demonstrate 5-HT₇ receptor affinity with Kᵢ values in the range of 316-891 nM depending on substitution patterns [1]. This contrasts with alternative scaffolds such as 3-(piperidin-4-yl)-1H-indole, which is primarily associated with antimalarial applications rather than serotonergic targeting [2].

5-HT₇ receptor Serotonin receptor Medicinal chemistry

Optimal Application Scenarios for 2-(Piperidin-4-yl)-1H-indole hydrochloride Based on Quantitative Differentiation Evidence


Nociceptin Opioid Receptor (NOP) Full Agonist Development

This compound provides the essential 2-substituted N-piperidinyl indole pharmacophore required for achieving NOP full agonist activity, in contrast to 3-substituted analogs which yield only partial agonism [1]. The hydrochloride salt form enhances aqueous solubility for in vitro pharmacological assays. Researchers pursuing bifunctional NOP/MOP ligands or selective NOP agonists for pain, anxiety, or Parkinson's disease models should prioritize this scaffold over 3-position isomers [1].

Human CCR3 Antagonist Optimization for Allergic Inflammation Studies

Piperidine-4-yl-1H-indole derivatives demonstrate CCR3 antagonism with favorable human in vitro profiles and reduced hERG liability [1]. This compound serves as a starting scaffold for developing selective human CCR3 antagonists targeting allergic diseases (asthma, atopic dermatitis). Critical note: due to documented species selectivity divergence, rodent efficacy models may yield false-negative results and should be interpreted with caution [1].

Synthesis of 5-HT₇ Serotonin Receptor Modulators

The 2-position piperidine substitution enables access to 5-HT₇ receptor-targeted compounds, with documented use in synthesizing selective antagonists such as SB-656104-A [1]. This application distinguishes the 2-substituted scaffold from the 3-substituted isomer, which lacks reported serotonergic utility and is instead optimized for antimalarial applications . Medicinal chemistry programs targeting CNS disorders involving 5-HT₇ modulation should select the 2-substituted variant.

Indole-Piperidine Hybrid Synthesis for Anticancer Lead Discovery

Recent studies demonstrate that indole-piperidine hybrids bearing piperidin-4-yl-benzamide and piperidin-4-yl-urea linkages exhibit significant antiproliferative activity against NCI-60 human tumor cell lines, with select compounds achieving negative growth percentages of -83.76% and -82.75% against UO-31 renal cancer cells [1]. The piperidin-4-yl indole core, including the 2-position variant, provides a validated scaffold for developing VEGFR-2 targeting anticancer leads with favorable ADMET predictions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(piperidin-4-yl)-1H-indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.